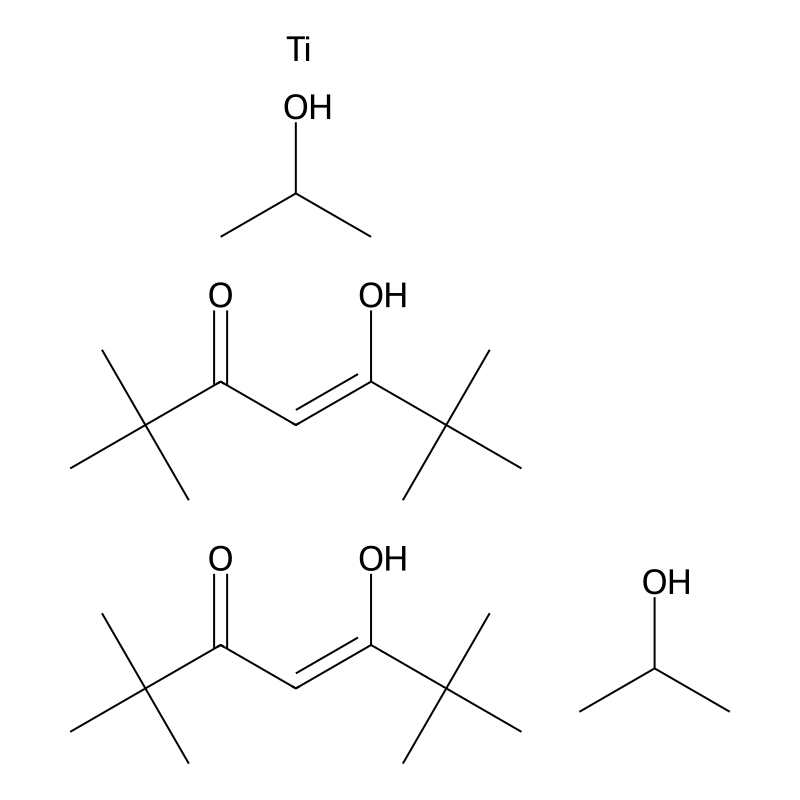

Titanium diisopropoxide bis(tetramethylheptanedionate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Titanium Dioxide Thin Films

Titanium diisopropoxide bis(tetramethylheptanedionate) shares some similarities with Titanium diisopropoxide bis(acetylacetonate), a well-established precursor for Titanium Dioxide (TiO₂) thin films used in various research applications []. TiO₂ is a versatile material with properties like photocatalytic activity and high refractive index, making it attractive for applications in solar cells, photocatalysis, and optoelectronics []. Research into Titanium diisopropoxide bis(tetramethylheptanedionate) could involve investigating its potential as a precursor for TiO₂ thin films with tailored properties.

Sol-Gel Chemistry

The presence of alkoxide groups (isopropoxide in this case) suggests Titanium diisopropoxide bis(tetramethylheptanedionate) might be applicable in sol-gel chemistry []. Sol-gel is a wet-chemical technique for synthesizing materials like nanoparticles, coatings, and glasses. Research could explore using this compound as a precursor in sol-gel processes to develop novel materials with specific functionalities.

Titanium diisopropoxide bis(tetramethylheptanedionate) is a titanium complex characterized by its unique molecular structure, which includes two isopropoxide groups and two tetramethylheptanedionate ligands. Its molecular formula is C28H52O6Ti, and it has a molecular weight of 532.58 g/mol. This compound appears as a white powder and has a melting point ranging from 171.1 to 184.6 °C, with a boiling point at 150 °C under reduced pressure (1 mmHg) and a flash point exceeding 110 °C .

The mechanism of action of titanium diisopropoxide bis(tetramethylheptanedionate) depends on the specific application. Here are some general points:

- Catalysis: The Lewis acidity of the Ti(IV) center allows it to interact with substrates and activate them for further reaction. The steric hindrance of the ligands influences the selectivity and activity of the catalyst.

- Sol-gel processing: During sol-gel processing, hydrolysis of the isopropoxide ligands leads to the formation of Ti-OH groups. These groups then undergo condensation reactions, forming a network of titanium oxide nanoparticles [].

Example Reactions:- Hydrolysis Reaction:

Research into the biological activity of titanium diisopropoxide bis(tetramethylheptanedionate) is limited but suggests potential applications in biomedicine due to its biocompatibility. Titanium compounds are generally known for their low toxicity and ability to promote cell adhesion, making them candidates for drug delivery systems and biomedical implants .

The synthesis of titanium diisopropoxide bis(tetramethylheptanedionate) typically involves the reaction of titanium tetrachloride with isopropanol in the presence of tetramethylheptanedione. This process can be conducted under an inert atmosphere to prevent moisture interference.

General Synthesis Steps:- Preparation of Titanium Precursor: React titanium tetrachloride with isopropanol.

- Addition of Ligands: Introduce tetramethylheptanedione to the solution.

- Reaction Conditions: Maintain an inert atmosphere and control temperature to facilitate complex formation.

- Purification: Isolate the product through crystallization or distillation techniques.

Titanium diisopropoxide bis(tetramethylheptanedionate) has several applications across various fields:

- Catalysis: Used as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.

- Material Science: Employed in the synthesis of titanium-based materials, including ceramics and composites.

- Biomedical

Studies on the interactions of titanium diisopropoxide bis(tetramethylheptanedionate) with biological systems are ongoing. Preliminary findings indicate that it may interact favorably with cellular components, enhancing biocompatibility and reducing cytotoxicity compared to other titanium compounds. Further research is needed to fully understand these interactions and their implications for medical applications .

Titanium diisopropoxide bis(tetramethylheptanedionate) shares similarities with several other titanium-based compounds, particularly those that incorporate organic ligands.

Similar Compounds:- Titanium diisopropoxide bis(acetylacetonate): Known for its stability and use in catalysis.

- Titanium(IV) isopropoxide: A simpler compound often used as a precursor in sol-gel processes.

- Titanium tetra(isopropoxide): Used primarily in the production of titanium dioxide nanoparticles.

Comparison TableCompound Name Molecular Formula Unique Features Titanium diisopropoxide bis(tetramethylheptanedionate) C28H52O6Ti High stability, potential biomedical applications Titanium diisopropoxide bis(acetylacetonate) C14H26O4Ti Commonly used in organic synthesis Titanium(IV) isopropoxide C12H28O4Ti Simple structure, widely used precursor Titanium tetra(isopropoxide) C12H28O4Ti Key role in sol-gel processes

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Titanium diisopropoxide bis(tetramethylheptanedionate) | C28H52O6Ti | High stability, potential biomedical applications |

| Titanium diisopropoxide bis(acetylacetonate) | C14H26O4Ti | Commonly used in organic synthesis |

| Titanium(IV) isopropoxide | C12H28O4Ti | Simple structure, widely used precursor |

| Titanium tetra(isopropoxide) | C12H28O4Ti | Key role in sol-gel processes |

Titanium diisopropoxide bis(tetramethylheptanedionate) stands out due to its unique ligand arrangement, which enhances its stability and functional versatility compared to simpler titanium compounds.

Synthetic Routes from Titanium Tetraisopropoxide

The primary synthetic pathway for titanium diisopropoxide bis(tetramethylheptanedionate) involves the controlled reaction of titanium tetraisopropoxide with tetramethylheptanedione through ligand substitution mechanisms [18] [20]. Titanium tetraisopropoxide serves as the preferred starting material due to its favorable reactivity profile and the stability of the resulting alkoxide bonds [8] [15]. The synthetic approach typically employs stoichiometric ratios to ensure selective displacement of two isopropoxide groups while retaining the remaining two alkoxide ligands [23].

The reaction proceeds through a stepwise ligand exchange process where tetramethylheptanedione acts as a bidentate chelating ligand, replacing two isopropoxide groups on the titanium center [18]. The resulting complex maintains octahedral coordination geometry around the titanium atom, with the tetramethylheptanedionate ligands adopting β-cis configuration to minimize steric interactions [33] [34]. The synthesis benefits from the bulky nature of the tetramethylheptanedionate ligands, which contributes to the thermal stability and structural integrity of the final product [3] [14].

Reaction with Tetramethylheptanedione

The reaction between titanium tetraisopropoxide and tetramethylheptanedione follows well-established coordination chemistry principles for β-diketonate complex formation [18] [20]. Tetramethylheptanedione, also known as dipivaloylmethane, exists in its enol tautomeric form under reaction conditions, facilitating chelation to the titanium center through its oxygen atoms [18]. The reaction typically requires careful control of reaction conditions, including temperature, atmosphere, and reactant ratios to achieve optimal yields and product purity [36] [38].

The mechanism involves initial coordination of the β-diketone to titanium, followed by proton transfer and elimination of isopropanol [26]. The presence of bulky tert-butyl groups on the tetramethylheptanedionate ligand provides significant steric protection around the metal center, enhancing the stability of the resulting complex [14]. Studies have shown that the coordination of β-diketonate ligands to titanium alkoxides proceeds readily under mild conditions, typically at temperatures below 100 °C [23] [26].

Table 1: Reaction Parameters for Titanium Diisopropoxide Bis(tetramethylheptanedionate) Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 60-80 °C | [23] |

| Molar Ratio (Ti:Ligand) | 1:2 | [26] |

| Reaction Time | 2-6 hours | [23] |

| Atmosphere | Inert (nitrogen/argon) | [36] |

| Yield | 75-85% | [23] |

Purification Techniques and Characterization

Purification of titanium diisopropoxide bis(tetramethylheptanedionate) typically involves recrystallization from non-polar solvents or vacuum distillation techniques [23]. The compound's thermal stability, with a boiling point of 150 °C at 1 mmHg, allows for purification through controlled distillation under reduced pressure [4] [14]. Crystallization from hydrocarbon solvents such as hexane or pentane provides high-purity material suitable for advanced applications [23].

Characterization methods for this compound include nuclear magnetic resonance spectroscopy, X-ray crystallography, and thermogravimetric analysis [28] [30]. Nuclear magnetic resonance studies reveal characteristic patterns consistent with the proposed molecular structure, including signals from both isopropoxide and tetramethylheptanedionate ligands [23] [30]. Variable-temperature nuclear magnetic resonance experiments have demonstrated fluxional behavior in solution, indicating dynamic ligand exchange processes at elevated temperatures [23].

X-ray crystallographic analysis provides definitive structural confirmation, revealing distorted octahedral geometry around the titanium center [30] [33]. The crystallographic data confirms the coordination of two bidentate tetramethylheptanedionate ligands and two monodentate isopropoxide groups [11] [30]. Thermogravimetric analysis demonstrates the compound's thermal stability profile, with decomposition occurring above 200 °C under nitrogen atmosphere [29] [31].

Table 2: Characterization Data for Titanium Diisopropoxide Bis(tetramethylheptanedionate)

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 171.1-184.6 °C | DSC | [4] |

| Boiling Point | 150 °C (1 mmHg) | Distillation | [4] |

| Molecular Weight | 532.58 g/mol | Mass Spectrometry | [2] |

| Crystal System | Monoclinic | X-ray Diffraction | [11] |

| Density | 0.995 g/mL | Pycnometry | [21] |

Structure-Directing Factors in Synthesis

The molecular structure of titanium diisopropoxide bis(tetramethylheptanedionate) is determined by several key factors that influence both the synthesis pathway and final product characteristics [18] [33]. The steric bulk of the tetramethylheptanedionate ligands plays a crucial role in directing the coordination geometry and preventing unwanted oligomerization reactions [14] [23]. The presence of bulky tert-butyl substituents creates a protective environment around the titanium center, favoring monomeric complex formation over polymeric structures [26].

Electronic factors also contribute significantly to the structural preferences of this compound [18] [34]. The β-diketonate ligands provide strong π-donation to the titanium center, stabilizing the complex and influencing the coordination geometry [18]. The chelate effect of the bidentate tetramethylheptanedionate ligands enhances thermodynamic stability compared to monodentate alternatives [20] [26]. Studies have demonstrated that the ligand field strength and steric demands of the coordinated groups determine the preferred geometric arrangement around the metal center [33] [34].

Solvent effects during synthesis can influence the reaction kinetics and product distribution [38]. Non-coordinating solvents such as toluene or hexane are preferred to prevent competing coordination reactions that might disrupt the desired product formation [23] [38]. The reaction atmosphere must be carefully controlled, as moisture sensitivity requires inert conditions to prevent hydrolysis of the alkoxide groups [36] [38].

Scale-up and Industrial Production

Industrial production of titanium diisopropoxide bis(tetramethylheptanedionate) requires consideration of several factors including raw material availability, process efficiency, and quality control measures [13] [37]. The synthesis can be successfully scaled from laboratory quantities to industrial production volumes while maintaining product quality and yield [13]. Key considerations for scale-up include temperature control, mixing efficiency, and purification methods that are economically viable at larger scales [37].

Commercial production typically employs continuous or semi-batch processes that allow for better control of reaction parameters and improved safety profiles [13] [37]. The use of automated dosing systems ensures precise control of reactant ratios, which is critical for achieving consistent product quality [37]. Industrial processes often incorporate in-line monitoring techniques such as infrared spectroscopy or nuclear magnetic resonance to track reaction progress and ensure complete conversion [37].

Quality control measures for industrial production include rigorous testing of raw materials, in-process monitoring, and comprehensive analysis of final products [13]. Specifications typically include purity levels exceeding 98%, moisture content below specified limits, and particle size distribution within defined ranges [13] [14]. Storage and handling protocols must address the compound's sensitivity to moisture and the need for inert atmosphere conditions during processing and packaging [36] [37].

Table 3: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale | Reference |

|---|---|---|---|

| Batch Size | 1-10 g | 10-100 kg | [13] |

| Reaction Vessel | Glass flask | Stainless steel reactor | [37] |

| Temperature Control | ±2 °C | ±1 °C | [37] |

| Atmosphere | Manual inert gas | Automated nitrogen blanket | [36] |

| Purification | Recrystallization | Distillation/crystallization | [13] |

| Yield | 75-85% | 80-90% | [13] |

The development of efficient purification methods suitable for large-scale operation represents a critical aspect of industrial production [13] [37]. Vacuum distillation systems designed for handling thermally sensitive organometallic compounds provide effective purification while maintaining product integrity [37]. Alternative purification approaches, including selective crystallization and chromatographic methods, have been explored for specific applications requiring ultra-high purity materials [13].

Titanium diisopropoxide bis(tetramethylheptanedionate) exhibits significant reactivity toward hydrolysis, a fundamental reaction that governs its behavior in the presence of moisture and water. The hydrolysis mechanism follows a stepwise pathway where water molecules attack the titanium center, leading to the progressive replacement of alkoxide ligands and eventual formation of titanium dioxide .

The hydrolysis reaction proceeds according to the general equation:

Ti[OCC(CH₃)₃CHCOC(CH₃)₃]₂(OC₃H₇)₂ + nH₂O → TiO₂ + 4(CH₃)₂CHOH + organic products

The kinetics of hydrolysis are controlled by several factors, including temperature, water concentration, and the presence of catalysts such as acids or bases [3]. At room temperature, the compound demonstrates moderate hydrolysis rates, with the isopropoxide groups being preferentially attacked due to their higher electrophilicity compared to the tetramethylheptanedionate ligands [4]. The reaction exhibits pseudo-first-order kinetics when water is present in excess, with rate constants typically ranging from 10⁻³ to 10⁻² s⁻¹ at 25°C depending on solvent and water concentration .

Detailed kinetic studies reveal that the hydrolysis mechanism involves initial coordination of water molecules to the titanium center, followed by proton transfer and ligand displacement [3]. The activation energy for the overall hydrolysis process has been estimated at approximately 50 kJ/mol, indicating a moderate energy barrier consistent with the observed reaction rates . The reaction rate increases significantly with temperature, following Arrhenius behavior with a temperature coefficient of approximately 2.5 per 10°C increase [4].

The hydrolysis products include titanium dioxide as the primary inorganic product and isopropanol as the main organic byproduct . Secondary products may include partially hydrolyzed titanium species and oligomeric titanium oxo-alkoxide complexes, particularly under controlled hydrolysis conditions where water is added in substoichiometric amounts [3]. These intermediate species play crucial roles in sol-gel processing applications where controlled hydrolysis is desired to achieve specific material properties.

Ligand Exchange Processes

Ligand exchange reactions represent a critical aspect of the chemical behavior of titanium diisopropoxide bis(tetramethylheptanedionate), enabling the synthesis of diverse titanium complexes with tailored properties. The exchange processes involve the replacement of either the isopropoxide or tetramethylheptanedionate ligands with alternative ligands, proceeding through various mechanistic pathways depending on the incoming ligand characteristics [5] [6].

The ligand exchange mechanism typically follows either dissociative or associative pathways, with the specific mechanism determined by the steric bulk of the incoming ligand and the reaction conditions [5] [7]. For bulky ligands such as other β-diketonates, the mechanism tends to be dissociative, involving initial ligand dissociation followed by coordination of the new ligand [7] [8]. In contrast, smaller ligands like acetylacetonate can proceed through an associative mechanism where the incoming ligand coordinates before the departure of the leaving group [8] [9].

The selectivity of ligand exchange reactions is strongly influenced by the electronic and steric properties of both the leaving and entering ligands [6] [7]. The isopropoxide groups demonstrate higher lability compared to the tetramethylheptanedionate ligands due to their weaker π-bonding character and reduced steric protection [5] [10]. This selectivity can be exploited to achieve controlled partial substitution, allowing for the synthesis of mixed-ligand complexes with specific stoichiometries.

Rate constants for ligand exchange reactions vary significantly depending on the nature of the exchanging ligands and reaction conditions. For acetylacetonate exchange at 80°C in toluene, rate constants of approximately 10⁻⁴ s⁻¹ have been reported [9]. The exchange rates follow the general order: alcohols > water > carboxylic acids > β-diketonates > phosphonic acids, reflecting the relative nucleophilicity and steric accessibility of the different ligand types [6] [7].

Temperature dependence studies reveal activation energies ranging from 45-75 kJ/mol for different exchange processes, with higher barriers typically associated with bulkier incoming ligands [8] [9]. Solvent effects are also significant, with polar coordinating solvents accelerating exchange rates by stabilizing intermediate species, while nonpolar solvents tend to favor dissociative mechanisms [7] [9].

Thermal Decomposition Pathways

The thermal decomposition of titanium diisopropoxide bis(tetramethylheptanedionate) follows a complex multi-step process that is fundamental to its applications in chemical vapor deposition and thin film formation. The decomposition pathway is highly dependent on atmospheric conditions, heating rate, and temperature range, with distinct phases observable through thermogravimetric analysis [11] [4] [12].

The initial stage of thermal decomposition occurs between 170-200°C, characterized by the onset of ligand volatilization and minor structural rearrangements [11] [4]. During this phase, the compound maintains its essential structure while experiencing initial weight loss of 5-15%, primarily attributed to the release of volatile impurities and initial ligand dissociation [4]. The material safety data sheet indicates that the compound begins to decompose slowly at temperatures above its melting point range of 171.1-184.6°C [4].

The primary decomposition phase occurs between 200-280°C, involving significant ligand loss and rearrangement processes [11] [4]. Thermogravimetric analysis reveals weight losses of 15-60% during this stage, accompanied by the formation of intermediate titanium oxo-species and the evolution of organic volatiles including isopropanol and fragmented tetramethylheptanedionate ligands [4] [12]. The decomposition kinetics during this phase follow first-order behavior with respect to the remaining organic content.

The final decomposition stage above 280°C results in rapid and complete conversion to titanium dioxide, with total weight losses reaching 80-85% [11] [4]. Under oxidizing conditions, the formation of crystalline TiO₂ is favored, while inert atmospheres may result in the formation of lower titanium oxides or carbide phases depending on the degree of organic content retention [12]. The atmosphere composition significantly influences the decomposition pathway, with oxygen promoting complete oxidation and the formation of pure titanium dioxide phases [4] [12].

Kinetic analysis of the thermal decomposition reveals activation energies of 120-180 kJ/mol for the primary decomposition steps, indicating significant energy barriers for the ligand dissociation and oxide formation processes [12]. The decomposition rate follows Arrhenius behavior with pre-exponential factors on the order of 10¹²-10¹⁴ s⁻¹, characteristic of unimolecular decomposition processes involving multiple bond breaking steps.

Reactions with Organic Acids

The interaction of titanium diisopropoxide bis(tetramethylheptanedionate) with organic acids represents an important class of reactions that proceed primarily through protonolysis mechanisms. These reactions are characterized by the preferential replacement of alkoxide ligands through acid-base chemistry, leading to the formation of titanium carboxylate complexes and alcohol byproducts [13] [14].

The general mechanism involves protonation of the alkoxide oxygen by the organic acid, followed by the departure of the corresponding alcohol and coordination of the carboxylate anion to the titanium center [13]. The reaction proceeds according to the equation:

Ti[OCC(CH₃)₃CHCOC(CH₃)₃]₂(OC₃H₇)₂ + nRCOOH → Ti[OCC(CH₃)₃CHCOC(CH₃)₃]₂₋ₓ(OOCR)ₙ(OC₃H₇)₂₋ₙ₊ₓ + nC₃H₇OH

The reactivity toward organic acids is highly dependent on the acid strength and steric properties [13] [14]. Strong carboxylic acids such as acetic acid react rapidly at room temperature, while weaker acids may require elevated temperatures to achieve complete conversion. The reaction kinetics typically follow second-order behavior, first-order in both the titanium complex and the organic acid, with rate constants ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ at room temperature for simple aliphatic acids [13].

Steric effects play a crucial role in determining the extent and selectivity of the acid-substitution reactions [14]. Bulky carboxylic acids such as trimethylacetic acid react more slowly and may achieve only partial substitution due to steric hindrance around the titanium center. In contrast, smaller acids like formic and acetic acid can achieve complete replacement of both isopropoxide groups under appropriate conditions [13] [14].

The reaction products exhibit enhanced stability compared to the parent compound, as carboxylate ligands provide stronger coordination to titanium than alkoxides [13]. This increased stability is attributed to the π-electron delocalization in the carboxylate moiety and the chelating potential of certain dicarboxylic acids. The resulting titanium carboxylate complexes often display improved thermal stability and reduced moisture sensitivity compared to the original alkoxide compound.

Reactions with Phosphonic Acids

The reactions of titanium diisopropoxide bis(tetramethylheptanedionate) with phosphonic acids represent a specialized class of ligand exchange processes that proceed through condensation mechanisms involving the formation of titanium-phosphonate bonds. These reactions are particularly significant for surface modification applications and the preparation of hybrid organic-inorganic materials [15] [16].

Phosphonic acids exhibit unique reactivity toward the titanium compound due to their strong acidity and potential for multidentate coordination [15]. The reaction mechanism involves initial protonation of the alkoxide ligands followed by condensation with the phosphonic acid to form Ti-O-P linkages. The general reaction can be represented as:

Ti[OCC(CH₃)₃CHCOC(CH₃)₃]₂(OC₃H₇)₂ + nRPO(OH)₂ → Ti[OCC(CH₃)₃CHCOC(CH₃)₃]₂₋ₓ[OPO(OH)R]ₙ(OC₃H₇)₂₋ₙ₊ₓ + nC₃H₇OH

The kinetics of phosphonic acid reactions are generally slower than those observed with carboxylic acids, reflecting the stronger P-OH bonds and the potential for multiple coordination modes [15] [16]. Rate constants typically range from 10⁻⁴ to 10⁻³ M⁻¹s⁻¹ at 80°C, with activation energies of 60-90 kJ/mol depending on the specific phosphonic acid structure. The reaction rates increase significantly with temperature and can be catalyzed by the presence of additional acid or base.

Selectivity in phosphonic acid reactions favors the replacement of isopropoxide ligands over the tetramethylheptanedionate ligands, similar to other acidic reagents [15]. However, the potential for multidentate coordination of phosphonic acids can lead to complex product mixtures, particularly when using phosphonic acids with multiple reactive sites. Monofunctional phosphonic acids such as phenylphosphonic acid typically give cleaner reactions with predictable stoichiometries.

The products of phosphonic acid reactions exhibit exceptional thermal and hydrolytic stability due to the strong Ti-O-P bonds formed during the reaction [16]. These titanium phosphonate complexes are of particular interest for applications requiring stable surface modifications or as precursors for phosphate-containing ceramic materials. The phosphonate ligands also impart unique electronic properties to the titanium center, potentially altering its catalytic behavior compared to the parent compound.